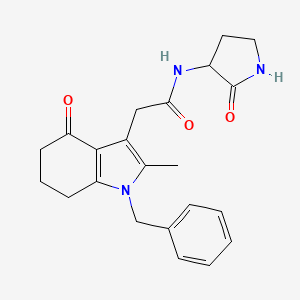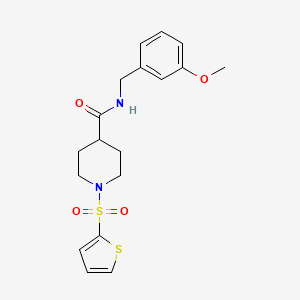![molecular formula C14H18N2O2S B5679330 N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5679330.png)
N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide, also known as FTZ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide varies depending on its application. In medicine, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In agriculture, this compound has been shown to promote plant growth by increasing the activity of enzymes involved in photosynthesis and respiration. It has also been shown to inhibit the growth of fungal and bacterial pathogens by disrupting their cell membranes. In environmental science, this compound has been shown to remove heavy metals and organic pollutants from contaminated water by adsorption and chelation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In medicine, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In agriculture, this compound has been shown to promote plant growth by increasing the activity of enzymes involved in photosynthesis and respiration. It has also been shown to inhibit the growth of fungal and bacterial pathogens by disrupting their cell membranes. In environmental science, this compound has been shown to remove heavy metals and organic pollutants from contaminated water by adsorption and chelation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide in lab experiments include its high purity, low toxicity, and wide range of applications. This compound is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and can be used in a variety of biological and chemical assays. The limitations of using this compound in lab experiments include its limited solubility in water and some organic solvents. This compound may also exhibit different biochemical and physiological effects depending on the concentration and duration of exposure.
Zukünftige Richtungen
There are several future directions for the research and development of N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide. In medicine, this compound could be further investigated as a potential anti-inflammatory and anti-tumor agent. Its mechanism of action could be elucidated to identify potential targets for drug development. In agriculture, this compound could be further investigated as a plant growth regulator and a pesticide. Its effects on different plant species and pathogens could be studied to optimize its use in different agricultural settings. In environmental science, this compound could be further investigated as a water treatment agent. Its adsorption and chelation properties could be optimized to remove a wider range of pollutants from contaminated water.
Synthesemethoden
The synthesis of N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide involves the reaction of 2-propyl-1,3-thiazole-4-carboxylic acid with 2-furylpropylamine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction proceeds under mild conditions and yields this compound as a white crystalline solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. It has been demonstrated to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. In agriculture, this compound has been used as a plant growth regulator and a pesticide. It has been shown to promote plant growth and to protect crops from fungal and bacterial infections. In environmental science, this compound has been used as a water treatment agent. It has been shown to remove heavy metals and organic pollutants from contaminated water.
Eigenschaften
IUPAC Name |
N-[3-(furan-2-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-2-5-13-16-12(10-19-13)14(17)15-8-3-6-11-7-4-9-18-11/h4,7,9-10H,2-3,5-6,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQWVXGUQGRADN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)NCCCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5679254.png)
![2-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]isoindolin-1-one](/img/structure/B5679261.png)
![4-fluoro-3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]benzenesulfonamide](/img/structure/B5679271.png)
![N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5679278.png)
![2-(tetrahydro-2-furanylmethyl)-8-[3-(3-thienyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5679283.png)
![(4aS*,7aR*)-1-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5679291.png)
![4,6-dimethoxy-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidine](/img/structure/B5679296.png)


![8-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5679313.png)
![2-(ethylamino)-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-5-pyrimidinecarboxamide](/img/structure/B5679314.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide](/img/structure/B5679316.png)
![3-allyl-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5679321.png)
![N-[3-(1,3-benzothiazol-2-yl)propyl]-5-ethyl-1,3,4-oxadiazol-2-amine](/img/structure/B5679345.png)